1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Catalog No.
S11723408
CAS No.
M.F
C18H18N6O
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Product Name

1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

IUPAC Name

(4-phenylpiperazin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H18N6O/c25-18(15-6-8-17(9-7-15)24-14-19-20-21-24)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

YATDWICFLOBSRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4

1-Phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a synthetic compound characterized by its unique structural features, which include a piperazine ring, a phenyl group, and a tetrazole moiety. The compound's molecular formula is C16H20N6OC_{16}H_{20}N_{6}O, and it has a molecular weight of approximately 344.37 g/mol. The presence of the tetrazole ring is significant as it often imparts biological activity and can function as a bioisostere for carboxylic acids, enhancing the compound's potential for medicinal applications.

Typical for piperazine derivatives and tetrazole-containing compounds:

  • Oxidation: The tetrazole ring can be oxidized to yield different derivatives.
  • Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with electrophiles, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions often require organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the processes .

Research has indicated that compounds similar to 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exhibit significant biological activities, including:

  • Anticancer Properties: Studies have shown that related compounds demonstrate cytotoxic effects on various cancer cell lines, including liver, breast, colon, and gastric cancers .
  • Antimicrobial Activity: Due to the structural features of the tetrazole group, these compounds are often investigated for their potential antimicrobial properties.
  • Anti-inflammatory Effects: Some derivatives have been explored for their ability to modulate inflammatory responses in biological systems.

The synthesis of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves several key steps:

  • Formation of Intermediate Compounds: Starting materials such as benzoyl chlorides are reacted with piperazine derivatives under controlled conditions.
  • Tetrazole Formation: The introduction of the tetrazole moiety can be achieved through cyclization reactions involving sodium azide and appropriate carbonyl precursors.
  • Purification: The final product is usually purified using techniques such as column chromatography to ensure high purity and yield.

For example, one method involves reacting 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid with oxalyl chloride to form an acid chloride, which is then coupled with piperazine .

The applications of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine span several fields:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further drug development.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biochemical Assays: The compound may be utilized in assays to study interactions with biological targets due to its unique structural characteristics.

Interaction studies involving 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine focus on its binding affinity to various biological targets. The tetrazole ring enhances its ability to mimic carboxylic acids, allowing it to interact with enzymes and receptors effectively. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-Chloro-2-(1H-tetrazol-1-yl)benzoyl-piperazineContains a chloro substituent on the benzene ringAnticancer activity
4-(5-Methyl-1H-tetrazol-1-yl)benzoylpiperazineMethyl substitution on the tetrazole ringAntimicrobial properties
1-(4-Chlorobenzhydryl)piperazineLacks the tetrazole but retains piperazine structureCytotoxic effects on cancer cells

Uniqueness

The uniqueness of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine lies in its specific combination of a piperazine core with a tetrazole-substituted benzoyl group, which enhances its potential biological activities compared to other similar compounds. This unique structural arrangement contributes to its diverse pharmacological properties and makes it an interesting candidate for further research in medicinal chemistry.

Structural Composition

The molecular formula of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is $$ \text{C}{18}\text{H}{18}\text{N}_6\text{O} $$, with a molecular weight of 334.4 g/mol. The structure comprises three key components:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, providing conformational flexibility and hydrogen-bonding capabilities.
  • Benzoyl group: Positioned at the 4-position of the piperazine ring, this aromatic carbonyl group enhances electronic interactions.
  • Tetrazole moiety: A five-membered aromatic ring containing four nitrogen atoms, which serves as a bioisostere for carboxylic acids and participates in dipole-dipole interactions.

The spatial arrangement of these groups enables strong intermolecular interactions, as evidenced by X-ray crystallography studies of analogous compounds.

Spectroscopic Characteristics

Key spectral data for structural verification include:

  • NMR: The $$ ^1\text{H} $$-NMR spectrum shows distinct signals for the piperazine protons (δ 2.8–3.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and tetrazole protons (δ 9.2 ppm).
  • Mass Spectrometry: The molecular ion peak at m/z 334.4 confirms the molecular weight, with fragmentation patterns indicating cleavage at the benzoyl-piperazine bond.
PropertyValueSource
Melting PointNot reported
Boiling Point503.8°C (analogous compound)
LogP2.98 (predicted)

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

334.15420922 g/mol

Monoisotopic Mass

334.15420922 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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